Spectroscopic Characterization of 2,5-Dichloropentyl Isothiocyanate: A Multi-Technique Approach
Spectroscopic Characterization of 2,5-Dichloropentyl Isothiocyanate: A Multi-Technique Approach
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive, multi-faceted spectroscopic analysis of the novel compound 2,5-Dichloropentyl isothiocyanate. In the absence of published spectral data for this specific molecule, this paper synthesizes foundational spectroscopic principles and data from analogous structures to predict and interpret its signature profiles across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We detail the theoretical underpinnings, experimental workflows, and expected data for each technique. The causality behind spectral features—from the deshielding effects of electronegative substituents in NMR to characteristic vibrational modes in IR and predictable fragmentation patterns in MS—is thoroughly explained. This guide serves as an authoritative reference for researchers engaged in the synthesis and characterization of halogenated aliphatic isothiocyanates, providing a robust framework for structural elucidation and purity assessment.
Introduction to 2,5-Dichloropentyl Isothiocyanate
2,5-Dichloropentyl isothiocyanate is a bifunctional organic molecule featuring a five-carbon aliphatic chain, a terminal isothiocyanate group (-N=C=S), and two chlorine atoms at positions 2 and 5. The strategic placement of these functional groups suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals or agrochemicals where isothiocyanates are known for their biological activity.[1]
Accurate structural confirmation is the cornerstone of chemical research and development. Spectroscopic analysis provides an empirical, non-destructive means to verify molecular structure. This guide integrates three core spectroscopic techniques—NMR, IR, and MS—to build a complete analytical profile of the target molecule. Each technique offers a unique and complementary piece of the structural puzzle:
-
NMR Spectroscopy elucidates the carbon-hydrogen framework, providing information on the chemical environment, connectivity, and stereochemistry of protons and carbons.
-
Infrared (IR) Spectroscopy identifies the specific functional groups present by detecting their characteristic vibrational frequencies.
-
Mass Spectrometry (MS) determines the molecular weight and provides structural information through the analysis of fragmentation patterns.
By combining these data, a scientist can unambiguously confirm the identity and purity of 2,5-Dichloropentyl isothiocyanate.
Caption: Structure of 2,5-Dichloropentyl isothiocyanate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for organic structure determination. It operates by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, within a strong external magnetic field. The resulting spectrum reveals detailed information about the electronic environment of each nucleus.
Causality Behind Experimental Choices
The choice of solvent and reference standard is critical for acquiring clean, reproducible NMR data. Deuterated chloroform (CDCl₃) is an excellent choice for this molecule due to its high solubility for nonpolar to moderately polar organic compounds and its single, well-defined residual solvent peak in the ¹³C spectrum.[2] Tetramethylsilane (TMS) is used as the internal standard (0 ppm) because it is chemically inert, volatile, and produces a single sharp signal upfield of most organic proton and carbon signals.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 2,5-Dichloropentyl isothiocyanate in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution to serve as the internal reference (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio and a relaxation delay of at least 2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Predicted ¹H NMR Spectrum Analysis
The presence of two highly electronegative chlorine atoms and the isothiocyanate group will significantly influence the chemical shifts of adjacent protons, pulling electron density away and "deshielding" them, which causes their signals to appear further downfield.[3]
| Labeled Proton(s) | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H-5 (CH ₂-Cl) | 2H | ~3.65 | Triplet (t) | Directly attached to a carbon bearing a chlorine atom, resulting in significant deshielding. Coupled to the two H-4 protons. |
| H-1 (N-CH ₂) | 2H | ~3.60 | Triplet (t) | Adjacent to the electron-withdrawing isothiocyanate group. Coupled to the two H-2 protons. |
| H-2 (CH Cl) | 1H | ~4.10 | Multiplet (m) | Attached to a carbon bearing a chlorine atom and adjacent to two methylene groups, leading to the most deshielded signal and complex splitting. |
| H-4 (Cl-CH₂-CH ₂) | 2H | ~1.95 | Multiplet (m) | Influenced by two adjacent methylene/methine groups. |
| H-3 (-CH₂-CH ₂-CH₂) | 2H | ~1.75 | Multiplet (m) | Least deshielded aliphatic protons, appearing furthest upfield.[4] |
Predicted ¹³C NMR Spectrum Analysis
Similar to ¹H NMR, the chemical shifts in ¹³C NMR are dominated by the electronegativity of the attached groups. The isothiocyanate carbon itself often presents a unique challenge, as its signal can be broad and of low intensity due to its relaxation mechanism.[5]
| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C -NCS | ~131 | The characteristic chemical shift for an isothiocyanate carbon.[6] Its signal may be broad. |
| C -2 (CHCl) | ~58-62 | The carbon atom bonded to chlorine experiences a strong downfield shift. |
| C -1 (N-CH₂) | ~46 | Attached to the nitrogen of the isothiocyanate group. |
| C -5 (CH₂Cl) | ~44 | Attached to the terminal chlorine atom. |
| C -4 | ~35 | Aliphatic carbon adjacent to the CHCl group. |
| C -3 | ~28 | Aliphatic carbon least influenced by electron-withdrawing groups.[4] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic set of vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a single drop of neat 2,5-Dichloropentyl isothiocyanate directly onto the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.
Predicted IR Spectrum Analysis
The IR spectrum of 2,5-Dichloropentyl isothiocyanate will be dominated by absorptions from the isothiocyanate group, the carbon-chlorine bonds, and the aliphatic C-H bonds.
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Vibrational Mode |
| Isothiocyanate (-N=C=S) | 2200 - 2000 | Strong, Broad | Asymmetric Stretch[7] |
| Alkane C-H | 2960 - 2850 | Medium-Strong | C-H Stretch[8] |
| Alkyl Halide (C-Cl) | 850 - 550 | Strong | C-Cl Stretch[9][10] |
| Methylene C-H Wag (-CH₂X) | 1300 - 1150 | Medium | C-H Wag[10] |
The most diagnostic peak will be the very strong and characteristically broad absorption between 2000-2200 cm⁻¹. This peak is a definitive indicator of the isothiocyanate functional group and is often one of the first features a chemist looks for when confirming the success of a synthesis.[7][11]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, a sample is ionized, causing the molecule to fragment in a predictable manner. The resulting mass spectrum provides the molecular weight and valuable structural clues based on the masses of the fragments.
Causality Behind Experimental Choices
Electron Ionization (EI) is a robust and common ionization technique that imparts high energy to the molecule, leading to extensive and reproducible fragmentation. This "hard" ionization is ideal for creating a detailed fragmentation pattern that acts as a molecular fingerprint, which is highly valuable for structural confirmation. The analysis is often coupled with Gas Chromatography (GC) for prior separation and purification of the analyte.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC will separate the compound from any impurities based on boiling point and column affinity.
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.
Predicted Mass Spectrum Analysis
Molecular Ion (M⁺): The molecular weight of C₆H₉Cl₂NS is approximately 197.0 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic cluster of peaks:
-
M⁺: (containing two ³⁵Cl atoms) at m/z 197.
-
[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl) at m/z 199.
-
[M+4]⁺: (containing two ³⁷Cl atoms) at m/z 201. The expected intensity ratio of these peaks will be approximately 9:6:1, a hallmark signature for a molecule containing two chlorine atoms.[12]
Key Fragmentation Pathways: The fragmentation of alkyl isothiocyanates is well-documented.[13] The presence of chlorine atoms provides additional, predictable cleavage sites.
Caption: Proposed EI fragmentation of 2,5-Dichloropentyl isothiocyanate.
| Predicted Fragment Ion | m/z (for ³⁵Cl) | Proposed Structure / Loss |
| [M-Cl]⁺ | 162 | Loss of a chlorine radical |
| [M-NCS]⁺ | 124 | Loss of the isothiocyanate radical |
| [M-HCl]⁺˙ | 161 | McLafferty-type rearrangement or elimination |
| [CH₂=NCS]⁺ | 72 | α-cleavage next to the nitrogen, a common fragmentation for alkyl isothiocyanates.[13] |
| [C₅H₈Cl]⁺ | 103 | Loss of a chlorine radical followed by loss of HCl from the [M-Cl]⁺ fragment. |
Integrated Spectroscopic Analysis Workflow
Caption: Integrated workflow for structural verification.
Conclusion
The structural elucidation of 2,5-Dichloropentyl isothiocyanate is achieved through a systematic and integrated application of NMR, IR, and Mass Spectrometry. The predicted ¹H and ¹³C NMR spectra define the precise carbon-hydrogen backbone and the electronic impact of the chloro and isothiocyanate substituents. The IR spectrum provides definitive evidence for the presence of these key functional groups, most notably the strong, broad -N=C=S stretch. Finally, mass spectrometry confirms the correct molecular weight, verifies the presence of two chlorine atoms through its distinct isotopic pattern, and displays fragmentation patterns consistent with the proposed structure. This comprehensive guide provides the analytical blueprint for the successful identification and characterization of this molecule.
References
- Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (n.d.). Mass Spectra of Isothiocyanates. SciSpace.
- Zhang, Y., & Talalay, P. (1992). Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. Analytical Biochemistry.
- LibreTexts. (n.d.). Table of Characteristic IR Absorptions.
- MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups.
- University of Colorado Boulder. (n.d.). IR: alkyl halides.
- OpenStax. (n.d.). 12.7 Interpreting Infrared Spectra. Organic Chemistry: A Tenth Edition.
- YouTube. (2018, December 11). Chemical Shift In NMR Spectroscopy.
- Glaser, R., et al. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. Journal of Organic Chemistry.
- Antonsen, S., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules.
- Augustyniak, D., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers.
- Nalli, S. (2008). Synthesis and Mass Spectral Analysis of HD Degradation Products. DTIC.
- OpenOChem Learn. (n.d.). Alkanes.
- Oregon State University. (n.d.). 13C NMR Chemical Shift.
Sources
- 1. Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Alkanes | OpenOChem Learn [learn.openochem.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. mdpi.com [mdpi.com]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. scispace.com [scispace.com]
